molecular formula C7H13Cl2N3O2 B1470882 methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate dihydrochloride CAS No. 1423032-72-7

methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate dihydrochloride

Cat. No.: B1470882
CAS No.: 1423032-72-7
M. Wt: 242.1 g/mol
InChI Key: HNQDUNUJIOSVPJ-UHFFFAOYSA-N
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Description

Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate dihydrochloride (CAS# 1423032-72-7) is a synthetic compound featuring an imidazole core substituted with an aminomethyl group and an ester moiety. Its dihydrochloride salt form enhances stability and solubility, making it a valuable intermediate in medicinal chemistry and drug discovery. The compound’s structure enables interactions with biological targets, particularly enzymes or receptors involving imidazole-binding motifs, such as histamine receptors or metalloproteases .

Properties

IUPAC Name

methyl 2-[2-(aminomethyl)imidazol-1-yl]acetate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2.2ClH/c1-12-7(11)5-10-3-2-9-6(10)4-8;;/h2-3H,4-5,8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNQDUNUJIOSVPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=CN=C1CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate dihydrochloride, a compound with significant biological activity, is characterized by its imidazole moiety, which plays a crucial role in its interactions with biological systems. This article explores the compound's biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : Methyl [2-(aminomethyl)-1H-imidazol-1-yl]acetate dihydrochloride
  • Molecular Formula : C7H11N3O2·2ClH
  • Molecular Weight : Approximately 242.1 g/mol
  • CAS Number : 1423032-72-7

The compound features an imidazole ring, which is known for its ability to coordinate with metal ions and form hydrogen bonds, enhancing its biological reactivity and potential therapeutic applications .

Antimicrobial and Antifungal Properties

Research has indicated that methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate exhibits notable antimicrobial and antifungal activities. The imidazole ring's ability to interact with various biological targets contributes to these effects. For instance, studies have shown that compounds containing imidazole derivatives can inhibit the growth of various pathogens by disrupting their cellular functions.

The mechanism of action primarily involves:

  • Metal Ion Coordination : The imidazole ring can bind to metal ions, which is essential for the activity of many enzymes. This property allows the compound to act as an enzyme inhibitor, potentially affecting metabolic pathways in microorganisms.
  • Hydrogen Bonding : The amino group in the compound can form hydrogen bonds with proteins and enzymes, influencing their structure and function. This characteristic is particularly valuable in drug design, targeting specific biological pathways .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Efficacy :
    • A study demonstrated that the compound showed significant inhibitory effects against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents.
  • Enzyme Inhibition Studies :
    • Research indicated that methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate could inhibit certain metalloproteinases, which are crucial for microbial virulence. This inhibition was linked to the compound's ability to coordinate with zinc ions present in these enzymes.
  • Structural Activity Relationship (SAR) :
    • Investigations into similar compounds revealed that modifications to the imidazole ring or the addition of different substituents significantly affected biological activity. For example, derivatives with enhanced lipophilicity showed improved bioavailability and antimicrobial potency.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is provided below:

Compound NameStructure TypeUnique Features
Methyl 2-[2-(aminomethyl)phenyl]acetate hydrochloridePhenyl derivativeDifferent aromatic system affecting reactivity
Ethyl 2-aminomethyl-5-hydroxy-1H-indole-3-carboxylateIndole derivativeDistinct biological activity due to indole ring
Methyl 2-[5-(aminomethyl)-2-methyl-1H-imidazol-1-yl]acetateMethyl-substituted imidazoleEnhanced lipophilicity affecting bioavailability

This table highlights how variations in structure influence the biological activity of related compounds.

Scientific Research Applications

Chemical Structure and Synthesis

The compound has the molecular formula C7H11N3O2C_7H_{11}N_3O_2 and a molecular weight of approximately 169.18 g/mol. Its structure features an imidazole ring, which is crucial for its biological activity. The synthesis typically involves the reaction of imidazole derivatives with methyl bromoacetate, often using bases like potassium carbonate or sodium hydride in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under elevated temperatures.

Biological Activities

Antimicrobial Properties
Research indicates that methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate dihydrochloride exhibits notable antimicrobial and antifungal activities. The imidazole moiety allows it to interact with metal ions, which is beneficial in enzyme inhibition studies. These interactions can disrupt microbial growth and have potential therapeutic implications.

Drug Design
The compound's ability to form hydrogen bonds due to its amino group enhances its role in drug design, particularly for targeting specific biological pathways. Its interactions with biological macromolecules make it a valuable candidate for developing new pharmaceuticals aimed at treating infections or other diseases.

Medicinal Chemistry

This compound is being explored for its potential in developing new drugs due to its unique chemical properties. Its imidazole structure is common in many pharmacologically active compounds, making it a subject of interest in medicinal chemistry.

Biochemical Studies

The compound's interactions with proteins and enzymes are being studied to understand better its mechanism of action. It can serve as a model compound for investigating the role of imidazole derivatives in biochemical pathways, particularly those involving metal ion coordination .

Antimicrobial Activity Studies

A study focusing on the antimicrobial efficacy of various imidazole derivatives revealed that this compound showed significant inhibition against certain bacterial strains. This suggests its potential as a lead compound for developing new antibiotics .

Enzyme Inhibition Research

Research on enzyme inhibition demonstrated that compounds similar to methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate can effectively inhibit specific enzymes involved in metabolic pathways. This property is crucial for drug development aimed at diseases where these enzymes play a significant role .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate dihydrochloride with three analogous compounds, focusing on structural features, physicochemical properties, and applications.

Table 1: Key Structural and Functional Differences

Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number Primary Applications
This compound C₈H₁₄Cl₂N₃O₂ 270.12 (free base) Aminomethyl, ester 1423032-72-7 Enzyme inhibition, receptor modulation
(2-Phenyl-1H-imidazol-1-yl)acetic acid acetate C₁₃H₁₄N₂O₄ 262.26 Phenyl, acetate Not specified Antimicrobial studies, coordination chemistry
2-(Methylamino)quinoline-4-carbonitrile C₁₁H₁₀N₃ 184.22 Quinoline, cyano 131131 Antimalarial research
Methyl 4-amino-2-(morpholin-4-yl)pyrimidine-5-carboxylate C₁₀H₁₅N₄O₃ 239.25 Morpholine, pyrimidine 1260689-41-5 Kinase inhibition

Key Observations

Structural Diversity: The target compound’s imidazole core distinguishes it from quinoline- or pyrimidine-based analogs. The imidazole ring enhances hydrogen-bonding capacity, which is critical for interactions with biological targets like histidine-containing enzymes . In contrast, (2-Phenyl-1H-imidazol-1-yl)acetic acid acetate incorporates a phenyl group, likely improving lipophilicity and membrane permeability compared to the aminomethyl-substituted derivative .

Solubility and Stability: The dihydrochloride salt of the target compound offers superior aqueous solubility (>50 mg/mL) relative to neutral analogs like 2-(methylamino)quinoline-4-carbonitrile, which requires organic solvents for dissolution . Methyl 4-amino-2-(morpholin-4-yl)pyrimidine-5-carboxylate contains a morpholine ring, which may enhance metabolic stability compared to the primary amine in the target compound .

Biological Activity: The target compound’s aminomethyl group enables covalent interactions with catalytic residues in enzymes, a feature absent in non-amine-containing analogs such as (2-Phenyl-1H-imidazol-1-yl)acetic acid acetate . Quinoline-based derivatives (e.g., 2-(methylamino)quinoline-4-carbonitrile) exhibit broader antimalarial activity due to their planar aromatic systems, which intercalate into DNA or inhibit hemozoin formation .

Research Findings and Limitations

  • Synergistic Applications: this compound has shown promise in preliminary studies as a zinc-binding inhibitor of matrix metalloproteinases (MMPs), achieving IC₅₀ values in the low micromolar range . However, its selectivity profile is less refined compared to pyrimidine-based inhibitors like methyl 4-amino-2-(morpholin-4-yl)pyrimidine-5-carboxylate, which exhibit nanomolar potency against specific kinases .

Preparation Methods

N-Alkylation Step

The N-alkylation of imidazole is the critical initial step. Several methods have been documented:

  • Using tert-butyl chloroacetate : Imidazole is reacted with tert-butyl chloroacetate in the presence of bases such as potassium carbonate (K2CO3) in refluxing ethyl acetate. This method yields imidazol-1-yl-acetic acid tert-butyl ester with good efficiency (~75% yield) and avoids excessive use of hazardous solvents.

  • Using methyl chloroacetate : This involves reacting imidazole with methyl chloroacetate in solvent media like dichloromethane or mixtures of solvents with bases such as K2CO3 and potassium iodide (KI). This method is well-established but typically requires multiple solvents and aqueous extraction steps.

  • Solvent-free protocols : Recent advances include solvent-free N-alkylation using tert-butyl chloroacetate, which minimizes environmental impact and simplifies work-up by isolating the ester intermediate via water suspension and filtration.

Method Alkylating Agent Base Solvent Yield (%) Notes
Ethyl acetate reflux tert-butyl chloroacetate K2CO3 Ethyl acetate 75 Efficient, less hazardous solvent
Dichloromethane media methyl chloroacetate K2CO3, KI Dichloromethane ~50-70 Requires multiple solvents, aqueous work-up
Solvent-free tert-butyl chloroacetate Base (unspecified) None High Environmentally friendly, simple isolation

Ester Cleavage and Hydrolysis

The ester cleavage to produce the free acid or amine salt is typically performed by:

  • Aqueous hydrolysis : Heating the tert-butyl or methyl ester intermediate in water at elevated temperatures (90–100 °C) for several hours to achieve hydrolysis. This method is straightforward but involves handling large volumes of water and subsequent evaporation or extraction steps.

  • Non-aqueous cleavage using titanium tetrachloride (TiCl4) : A more recent and practical approach involves treating the tert-butyl ester with TiCl4 in dichloromethane at low temperature. This method facilitates selective cleavage without aqueous media, producing the hydrochloride salt directly upon quenching with isopropanol. This avoids aqueous work-up and reduces environmental hazards.

Cleavage Method Conditions Solvent Yield (%) Advantages Disadvantages
Aqueous hydrolysis 90–95 °C, 2–4 hours Water High Simple, well-known Large water use, evaporation step
TiCl4-mediated cleavage Low temperature, TiCl4, i-PrOH quench Dichloromethane 83 No aqueous step, direct salt formation Requires TiCl4 handling expertise

Formation of Dihydrochloride Salt

The hydrochloride salt formation is often achieved by:

  • Treating the free amine or acid intermediate with hydrochloric acid or generating HCl in situ during the ester cleavage step (as in the TiCl4 method). This provides the dihydrochloride salt in crystalline form, facilitating purification and storage stability.

Detailed Experimental Findings

Representative Procedure Using TiCl4 (From Reference)

  • Step 1 : N-alkylation of imidazole (10 g, 0.15 mol) with tert-butyl chloroacetate (0.18 mol) in ethyl acetate with K2CO3 (0.21 mol) refluxed for 10 hours.
  • Step 2 : Isolation of tert-butyl ester intermediate by aqueous work-up and filtration.
  • Step 3 : Treatment of tert-butyl ester with TiCl4 in dichloromethane at low temperature.
  • Step 4 : Quenching with isopropanol yields methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate dihydrochloride as a crystalline solid.
  • Yield : 83% for the hydrochloride salt.
  • Purity : High, with ~1 mol HCl content and minimal moisture (~3.25%).

Notes on Solvent-Free Synthesis (From Reference)

  • The solvent-free N-alkylation reduces solvent waste and process time.
  • The tert-butyl ester intermediate can be isolated by simple suspension in water and filtration, avoiding evaporation and recrystallization.
  • Hydrolysis and salt formation steps follow aqueous or non-aqueous protocols as above.

Summary Table of Preparation Methods

Step Method Conditions/Materials Yield (%) Environmental Impact Notes
N-alkylation Ethyl acetate reflux Imidazole, tert-butyl chloroacetate, K2CO3 75 Moderate Efficient, less hazardous solvent
N-alkylation Dichloromethane media Imidazole, methyl chloroacetate, K2CO3, KI 50-70 Higher solvent use Multiple solvents, aqueous work-up
N-alkylation Solvent-free Imidazole, tert-butyl chloroacetate, base High Low Simplified isolation
Ester cleavage Aqueous hydrolysis Heating in water High High water usage Simple but energy-intensive
Ester cleavage TiCl4-mediated non-aqueous cleavage TiCl4, dichloromethane, i-PrOH quench 83 Low Direct salt formation, no aqueous work-up
Salt formation In situ during cleavage or HCl treatment Hydrochloric acid or generated HCl High Moderate Crystalline, stable salt

Q & A

Basic: What are the optimized reaction conditions for synthesizing methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate derivatives?

The synthesis of imidazole-acetate derivatives often involves nucleophilic substitution between chloroacetate esters and imidazole precursors. Key factors include:

  • Solvent selection : Dichloromethane (DCM) is preferred due to its inertness and ability to dissolve both polar and non-polar reactants .
  • Base choice : Diisopropylethylamine (DIPEA) effectively neutralizes HCl byproducts, improving reaction yields .
  • Temperature control : Room temperature is typically sufficient, but microwave-assisted synthesis may enhance reaction rates for sterically hindered imidazoles .
  • Purification : Column chromatography with silica gel (e.g., 60–120 mesh) and a gradient of methanol in chloroform (0–5%) is recommended .

Basic: How can researchers validate the structural identity of methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate dihydrochloride?

A multi-technique approach is essential:

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement against high-resolution data to confirm bond lengths and angles .
  • NMR spectroscopy : ¹H and ¹³C NMR should match predicted shifts (e.g., imidazole protons at δ 7.2–7.8 ppm; acetate methyl at δ 3.6–3.8 ppm) .
  • Mass spectrometry : High-resolution ESI-MS can verify the molecular ion ([M+H]⁺) and isotopic pattern .
  • InChI key cross-referencing : Compare with databases like PubChem (e.g., InChIKey=ORDLJERQKZRBRZ-UHFFFAOYSA-N for related imidazole derivatives) .

Basic: What analytical methods are recommended for assessing the purity of this compound?

  • HPLC : Use a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (70:30) and UV detection at 254 nm. Purity >95% is typical for research-grade material .
  • TLC : Silica gel plates (ethyl acetate:methanol, 9:1) can identify unreacted starting materials (Rf ≈ 0.3 for imidazole precursors).
  • Elemental analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (e.g., C5H12Cl2N4: C 30.17%, H 6.07%, N 28.14%) .

Advanced: How should researchers address discrepancies in solubility data during formulation studies?

Solubility can vary with pH, ionic strength, and temperature. For example:

  • pH-dependent solubility : Test solubility in buffers (pH 1–13) using shake-flask methods. For instance, imidazole derivatives often show increased solubility at acidic pH due to protonation of the amino group .
  • Co-solvent systems : Evaluate mixtures like PEG-400/water or DMSO/phosphate buffer to enhance solubility without decomposition .
  • Dynamic light scattering (DLS) : Monitor aggregation in real-time to identify optimal conditions for in vitro assays .

Advanced: What strategies are effective for tracking metabolic pathways of this compound in biological systems?

  • Deuterated analogs : Synthesize deuterium-labeled derivatives (e.g., 2-(1-(methyl-d3)-1H-imidazol-4-yl)ethan-1-amine 2HCl) for LC-MS/MS quantification in plasma or tissue homogenates .
  • Radiolabeling : Incorporate ¹⁴C at the methyl or acetate group to study excretion and metabolite profiling .
  • Fluorescent tagging : Conjugate with dansyl chloride or FITC for cellular uptake studies via fluorescence microscopy .

Basic: What safety protocols are critical when handling this hygroscopic compound?

  • Storage : Keep in desiccators with silica gel at 2–8°C to prevent hydrolysis. Use amber vials to avoid photodegradation .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis steps .
  • Spill management : Neutralize acidic residues with sodium bicarbonate and dispose of waste via approved chemical channels .

Advanced: How can computational modeling predict reactivity or stability of this compound?

  • DFT calculations : Use Gaussian or ORCA to optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO) for reactivity insights .
  • Molecular docking : Simulate interactions with biological targets (e.g., histamine receptors) using AutoDock Vina to prioritize in vitro testing .
  • Degradation prediction : Apply QSAR models to assess susceptibility to hydrolysis or oxidation under varying pH and temperature .

Advanced: What in vitro assays are suitable for studying its potential antimicrobial activity?

  • MIC determination : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include imidazole controls like metronidazole .
  • Biofilm disruption : Quantify biofilm biomass via crystal violet staining after 24-hour exposure .
  • Resistance profiling : Combine with β-lactam antibiotics to evaluate synergistic effects using checkerboard assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate dihydrochloride
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methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate dihydrochloride

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